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molecular formula Ce B080170 Cerium CAS No. 13550-45-3

Cerium

Cat. No. B080170
M. Wt: 140.12 g/mol
InChI Key: GWXLDORMOJMVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06602479B2

Procedure details

A zirconium-cerium-lanthanum composite oxide (Powder A1) was obtained by hydrolyzing a zirconium oxychloride solution thereby obtaining zirconium hydroxide, adding an aqueous nitric acid solution of cerium and lanthanum to the zirconium hydroxide and mixing them together, neutralizing the resultant mixture by addition of an alkali, washing, drying at 120° C. for two hours and calcining at 700° C. for one hour the product of neutralization, with the relevant components used in amounts calculated to form a weight ratio of 40 g of zirconium oxide, 20 g of cerium oxide, and 15 g of lanthanum oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1](Cl)Cl.[Zr:4].[OH-:5].[Zr+4].[OH-].[OH-].[OH-].[N+]([O-])(O)=[O:11].[Ce:14].[La:15]>>[O-2:1].[Zr+4:4].[O-2:11].[O-2:5].[Ce+3:14].[O-2:1].[O-2:1].[Ce+3:14].[O-2:1].[La+3:15].[O-2:1].[O-2:1].[La+3:15] |f:0.1,2.3.4.5.6,10.11.12,13.14.15.16.17,18.19.20.21.22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(Cl)Cl.[Zr]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Zr+4].[OH-].[OH-].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ce]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[La]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Zr+4].[OH-].[OH-].[OH-]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixing them together
ADDITION
Type
ADDITION
Details
by addition of an alkali,
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying at 120° C. for two hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[O-2].[Zr+4].[O-2]
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
Name
Type
product
Smiles
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
Name
Type
product
Smiles
[O-2].[La+3].[O-2].[O-2].[La+3]
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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